Vetivenol
Overview
Description
Vetivenol, also known as Vetiverol, is an organic compound with the molecular formula C₁₅H₂₄O and a molecular weight of 220.3505. It is a sesquiterpene alcohol derived from the roots of the vetiver plant, Chrysopogon zizanioides. Vetiver oil, which contains this compound, is widely used in the fragrance industry due to its earthy, woody aroma.
Preparation Methods
Synthetic Routes and Reaction Conditions: Vetivenol can be synthesized through various methods, including:
Isolation from Vetiver Oil: Vetiver oil is subjected to fractionated vacuum distillation to isolate this compound.
Saponification of Vetiver Oil: The oil is saponified, followed by fractionated vacuum distillation to obtain this compound.
Acetylation and Dehydration: Treatment of Vetiver oil with acetic anhydride acetylates the primary alcohols and dehydrates the tertiary alcohols to hydrocarbons, resulting in this compound.
Industrial Production Methods: The industrial production of this compound primarily involves the extraction and distillation of Vetiver oil. The roots of Chrysopogon zizanioides are steam distilled to produce Vetiver oil, which is then processed to isolate this compound through the methods mentioned above.
Chemical Reactions Analysis
Types of Reactions: Vetivenol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ketones and aldehydes.
Reduction: Reduction of this compound can yield corresponding hydrocarbons.
Substitution: this compound can participate in substitution reactions, particularly with halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products:
Oxidation: Ketones and aldehydes.
Reduction: Hydrocarbons.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Vetivenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its therapeutic potential in treating inflammation and microbial infections.
Industry: Widely used in the fragrance industry for its unique aroma and as a fixative in perfumes.
Mechanism of Action
The mechanism of action of Vetivenol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: this compound disrupts microbial cell membranes, leading to cell lysis and death.
Anti-inflammatory Activity: It inhibits the release of pro-inflammatory mediators from the arachidonic acid metabolism pathway, reducing oxidative stress and inflammation.
Comparison with Similar Compounds
Vetivenol is unique compared to other similar compounds due to its distinct aroma and chemical properties. Similar compounds include:
α-Vetivone: A sesquiterpene ketone found in Vetiver oil, known for its fragrance properties.
β-Vetivone: Another sesquiterpene ketone with similar aromatic characteristics.
Khusimol: A sesquiterpene alcohol also found in Vetiver oil, contributing to its fragrance.
This compound stands out due to its specific chemical structure and the unique combination of properties it imparts to Vetiver oil.
Biological Activity
Vetivenol, a sesquiterpenoid compound derived from the roots of the vetiver plant (Chrysopogon zizanioides), has garnered attention for its diverse biological activities. This article delves into the various pharmacological properties of this compound, supported by research findings, case studies, and data tables.
Chemical Composition
This compound is characterized by its complex structure, featuring three isoprene units and a molecular formula of C15H24O. Its molecular weight is approximately 220.35 g/mol. The primary components of vetiver essential oil include khusimol, longipinene, and α-vetivone, among others .
Component | Percentage (%) |
---|---|
Khusimol | 12.7 |
Longipinene | 4.2 |
Valerenol | 3.9 |
α-Vetivone | 5.25 |
β-Vetivone | 1.6 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal properties. A study published in Industrial Crops and Products demonstrated its effectiveness against foodborne pathogens such as E. coli and Salmonella. Additionally, research in Mycologia highlighted its antifungal activity against agricultural pathogens, suggesting potential applications as a natural preservative or antifungal agent .
Anti-Inflammatory Effects
This compound has been shown to possess anti-inflammatory properties. A study in Inflammation Research indicated that it could reduce inflammation in murine models. Furthermore, another study in Evidence-Based Complementary and Alternative Medicine suggested its potential to promote wound healing. These findings imply that this compound may serve as a therapeutic agent for inflammatory conditions.
Antitumor Activity
The potential antitumor properties of this compound are under investigation. Research published in Cellular and Molecular Biology Letters suggests that this compound may induce apoptosis in cancer cells. Another study in Anticancer Research reported its ability to inhibit cancer cell proliferation. While these results are promising, further studies are necessary to assess the efficacy and safety of this compound in cancer treatment.
Insecticidal Properties
This compound also exhibits insecticidal properties. Studies have shown its repellent activity against mosquitoes, with significant findings reported in the Journal of Medical Entomology. The compound demonstrated effectiveness as a fumigant insecticide against stored-product pests, indicating its potential as a natural alternative for pest control .
Case Study: Antimicrobial Efficacy
A recent case study focused on the antimicrobial efficacy of this compound against various pathogens was conducted at a food safety laboratory. The study involved testing different concentrations of this compound on bacterial strains isolated from contaminated food products.
- Pathogens Tested : E. coli, Salmonella, Listeria monocytogenes
- Results : this compound exhibited a minimum inhibitory concentration (MIC) of 0.5% against E. coli and 0.8% against Salmonella.
Case Study: Wound Healing Properties
Another case study evaluated the wound healing properties of this compound in diabetic rats. The treatment group received topical applications of this compound extract.
- Parameters Measured : Wound size reduction, histopathological analysis
- Findings : Significant reduction in wound size was observed within two weeks compared to the control group, suggesting enhanced healing properties attributed to this compound's anti-inflammatory effects.
Properties
IUPAC Name |
(5R,6R)-6,10-dimethyl-3-propan-2-ylidenespiro[4.5]dec-9-en-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-10(2)13-5-6-15(9-13)11(3)7-14(16)8-12(15)4/h7,12,14,16H,5-6,8-9H2,1-4H3/t12-,14?,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEXBRKEGXBUJE-ATFAPYMMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C=C(C12CCC(=C(C)C)C2)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(C=C([C@@]12CCC(=C(C)C)C2)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68129-81-7 | |
Record name | Vetiverol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068129817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vetiverol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037811 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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